Anticancer agent 83
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Overview
Description
Anticancer agent 83 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer agents designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with cancer cells in a way that minimizes damage to healthy cells, making it a potential candidate for more effective and less toxic cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 83 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 83 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer agent 83 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of Anticancer agent 83 involves its interaction with specific molecular targets within cancer cells. This compound is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and division. Additionally, this compound can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Anticancer agent 83 include:
Quinazolines: Known for their anticancer activity by targeting tyrosine kinases.
Coumarins: Exhibiting anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis.
Paclitaxel: A plant-derived compound that stabilizes microtubules and inhibits cell division.
Uniqueness
This compound stands out due to its unique chemical structure and specific molecular targets. Unlike some other anticancer agents, it has shown a higher selectivity for cancer cells, reducing the risk of damage to healthy cells. This selectivity, combined with its ability to target multiple pathways involved in cancer progression, makes it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
[4-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)15-4-8-17(9-5-15)25-14(3)19(23-24-25)20(26)22-16-6-10-18(11-7-16)27-12-21/h4-11,13H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLYBOOUTVSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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